REACTION_CXSMILES
|
[ClH:1].[C:2]1([NH:11]C(=O)OC(C)(C)C)[C:7]2[CH2:8][CH2:9][CH2:10][C:6]=2[CH:5]=[CH:4][N:3]=1>C(Cl)Cl>[ClH:1].[C:2]1([NH2:11])[C:7]2[CH2:8][CH2:9][CH2:10][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
C1(=NC=CC2=C1CCC2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporation of the volatile components
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=NC=CC2=C1CCC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |